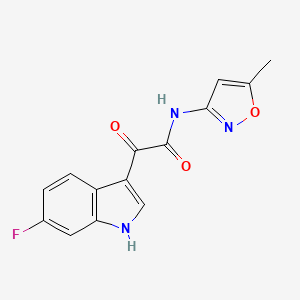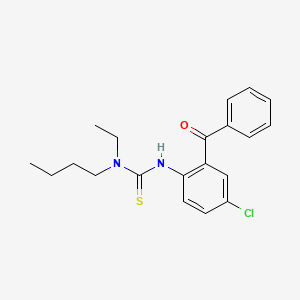
2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-pyridin-3-ylacetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including variants like 2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-pyridin-3-ylacetamide, involves indolization under Fischer conditions followed by the Japp-Klingemann reaction and 2-decarboxylation to afford the desired ethyl (indol-3-yl)alkanoates. Amidification is typically achieved through condensation of the corresponding acids or their N-aryl(methyl) derivatives with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide (Menciu et al., 1999).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as FT-IR, NMR, and X-ray diffraction. Computational chemistry methods further support these findings, offering insights into the compound's molecular docking potentials and non-linear optical (NLO) properties, hinting at its potential for anticancer activity through inhibition of tubulin polymerization (Jayarajan et al., 2019).
Chemical Reactions and Properties
Chemical modifications of the core structure, aiming at enhancing biological activity or altering chemical properties, often involve the substitution of functional groups. For instance, replacing the acetamide group with alkylurea in related molecules has shown to retain antiproliferative activity and reduce acute oral toxicity, highlighting the compound's versatility in structural modifications for therapeutic applications (Wang et al., 2015).
Physical Properties Analysis
The physical properties of 2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-pyridin-3-ylacetamide and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through experimental methods like crystallography, which provides detailed information on the molecular and crystal structure, enabling the prediction of solubility and formulation strategies (Sharma et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are key to understanding the compound's applications. Oxidative cleavage and cyclization reactions, for instance, showcase the compound's reactivity and potential for creating diverse chemical structures with varied biological activities (Pailloux et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Researchers have explored the synthesis of new compounds starting from isonicotinic acid hydrazide, leading to the creation of derivatives that exhibited antimicrobial activities. For instance, derivatives synthesized through reactions involving ethyl bromide and treatment with 4-fluorobenzaldehyde or indol-3-carbaldehyde were screened for antimicrobial activity, showing moderate to good effects (Bayrak et al., 2009).
Analgesic Properties
A series of (indol-3-yl)alkylamides, including N-(pyridin-4-yl)acetamides, demonstrated promising analgesic properties, comparable to reference drugs like flupirtine and ibuprofen. These compounds were also evaluated for anti-inflammatory activity, highlighting their potential as analgesic agents (Fouchard et al., 2001).
Fluorescence and Imaging Applications
Novel fluorinated derivatives of pyrido[1,2-a]indole fluorophores were synthesized for photophysical studies, showcasing their potential in fluorescing with green light in solutions, which could be beneficial for imaging applications (Moseev et al., 2020).
Inhibition of Tryptophan 2,3-Dioxygenase for Cancer Treatment
Compounds derived from 3-(indol-3-yl)pyridine have been identified as TDO2 inhibitors, suggesting their utility in treating cancer and other disorders like neurodegenerative diseases and chronic viral infections (Abdel-Magid, 2017).
Anti-Lung Cancer Activity
Specific fluoro-substituted compounds have been tested against lung cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs, indicating their potential in cancer treatment strategies (Hammam et al., 2005).
Eigenschaften
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-9-3-4-13-11(6-9)12(8-18-13)14(20)15(21)19-10-2-1-5-17-7-10/h1-8,18H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOVAWSKEXLMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-thiobis[N-(3-acetylphenyl)propanamide]](/img/structure/B4622859.png)
![N-(4-{4-[(3-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4622867.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4622873.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4622879.png)

![2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4622884.png)
![ethyl 1-({[4-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4622885.png)
![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B4622888.png)
![6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622896.png)
![N-(4-isopropylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4622899.png)
![ethyl 4-({[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4622919.png)

![1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4622936.png)
